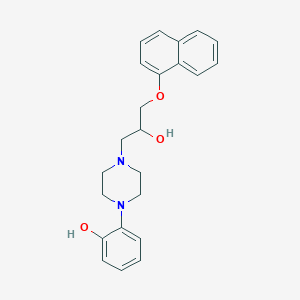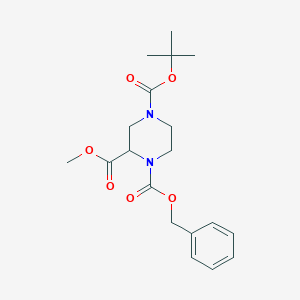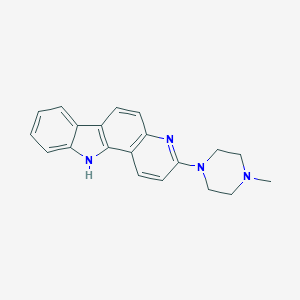
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound is also known as Norharmane, and it belongs to the class of carbazole alkaloids.
Wirkmechanismus
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- is not fully understood. However, it is believed to interact with DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction can result in changes in the DNA structure and function, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- can exhibit various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have antitumor activity, suggesting its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- in lab experiments is its selective binding to DNA, which can allow for the study of DNA interactions. However, one limitation is that the compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with DNA. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound for use in various applications.
Synthesemethoden
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylpiperazine with 1,2,3,4-tetrahydrocarbazole in the presence of a dehydrating agent, such as polyphosphoric acid. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for DNA-binding studies. This compound has been shown to selectively bind to DNA and exhibit fluorescence emission, making it a useful tool for studying DNA interactions.
Eigenschaften
CAS-Nummer |
127040-47-5 |
|---|---|
Produktname |
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- |
Molekularformel |
C20H20N4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)-11H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C20H20N4/c1-23-10-12-24(13-11-23)19-9-7-16-18(21-19)8-6-15-14-4-2-3-5-17(14)22-20(15)16/h2-9,22H,10-13H2,1H3 |
InChI-Schlüssel |
JGVGGLUBJHHSRP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4 |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4 |
Andere CAS-Nummern |
127040-47-5 |
Synonyme |
11H-3-(1-(4-Methyl)piperazino)pyrido(3,2-a)carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




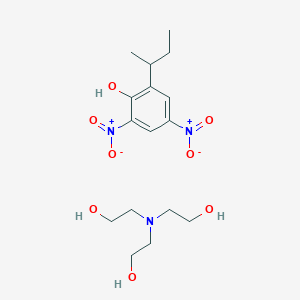
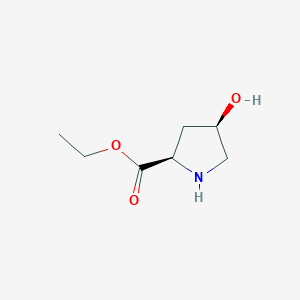



![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)

